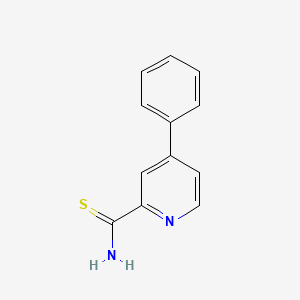

4-Phenylpyridine-2-thiocarboxamide

Beschreibung

4-Phenylpyridine-2-thiocarboxamide is a heterocyclic compound featuring a pyridine core substituted with a phenyl group at the 4-position and a thiocarboxamide (-C(S)NH₂) group at the 2-position. Its molecular formula is C₁₂H₁₀N₂S, with a calculated molecular weight of 214.28 g/mol. The thiocarboxamide group introduces distinct electronic and steric properties compared to its oxygenated carboxamide analogs, such as increased lipophilicity and altered hydrogen-bonding capacity. This compound is primarily utilized in organic synthesis and medicinal chemistry research, where its sulfur-containing functional group may enhance binding affinity to metal ions or biological targets like enzymes .

Eigenschaften

IUPAC Name |

4-phenylpyridine-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c13-12(15)11-8-10(6-7-14-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJKVMYMCJFXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2-thiocarboxamide typically involves the reaction of 4-phenylpyridine with thiocarboxamide under specific conditions. One common method involves the use of a primary amine with sulfur in refluxing 2-methylpyridine in the presence of catalytic sodium sulfide nonahydrate (Na2S.9H2O). This modified Willgerodt-Kindler reaction yields the desired product with excellent efficiency .

Industrial Production Methods: While specific industrial production methods for 4-Phenylpyridine-2-thiocarboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenylpyridine-2-thiocarboxamide undergoes various chemical reactions, including:

Oxidation: The thiocarboxamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Phenylpyridine-2-thiocarboxamide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the synthesis of more complex heterocyclic compounds and materials.

Wirkmechanismus

The mechanism of action of 4-Phenylpyridine-2-thiocarboxamide involves its interaction with specific molecular targets. The thiocarboxamide group can coordinate with metal ions, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the nature of the metal complex formed .

Vergleich Mit ähnlichen Verbindungen

4-Phenylpyridine-2-carboxamidoxime

- Molecular Formula : C₁₂H₁₁N₃O

- Molecular Weight : 213.24 g/mol (calculated)

- Key Features : Replaces the thiocarboxamide (-C(S)NH₂) with a carboxamidoxime (-C(=N-OH)NH₂) group.

- Applications : Used in coordination chemistry and as a precursor for metal-organic frameworks (MOFs) due to its oxime moiety, which can act as a ligand .

JNJ-47965567

- Molecular Formula : C₂₈H₃₂N₄O₂S

- Molecular Weight : 504.64 g/mol

- Key Features : Contains a phenylthio (-SPh) group and a tetrahydro-pyran-piperazinyl substituent.

MSC-5350

- Molecular Formula : C₂₇H₂₃ClN₄O₅S

- Molecular Weight : 566.01 g/mol

- Key Features: Incorporates a quinolinyl sulfonylamino group and an ethynyl linkage.

- Applications : Studied for targeting inflammatory pathways, with structural complexity suggesting specificity for protein-protein interaction inhibition .

4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide

- Molecular Formula : C₁₃H₁₃N₃O₂

- Molecular Weight : 255.27 g/mol (calculated)

- Key Features: Features an aminophenoxy ether (-O-C₆H₄-NH₂) and an N-methyl carboxamide (-N(CH₃)C(O)NH₂).

- Applications: Versatile applications in drug discovery (e.g., anticancer agents) and agrochemicals due to its polar aminophenoxy group enhancing solubility .

4-Methoxy-pyridine-2-carboxylic acid amide

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight : 152.15 g/mol (calculated)

- Key Features : Substitutes the phenyl group with methoxy (-OCH₃) at position 4.

- Applications : Explored in antimicrobial and antiviral research, leveraging the electron-donating methoxy group to modulate pharmacokinetics .

Comparative Data Table

Key Findings

Thiocarboxamide vs.

Substituent Effects: Phenyl vs. Methoxy: Phenyl groups enhance aromatic stacking interactions, whereas methoxy groups improve solubility. Aminophenoxy Ethers: Introduce hydrogen-bonding sites, critical for target specificity in agrochemicals .

Molecular Weight Trends : Bulkier derivatives like MSC-5350 (566.01 g/mol) may face challenges in oral bioavailability, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.